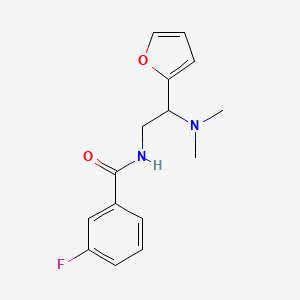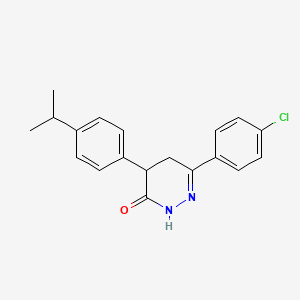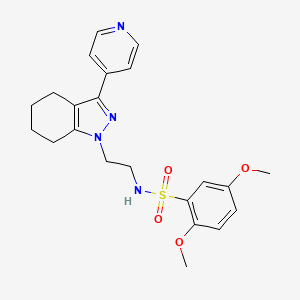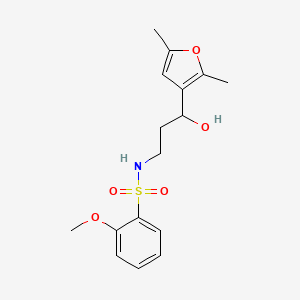![molecular formula C17H19NO4S B2505173 N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 335416-47-2](/img/structure/B2505173.png)
N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a derivative of N-[(substituted amino)phenyl]sulfonyl]glycines, which have been synthesized as analogues of simple (phenylsulfonyl)glycines with increased lipophilic character to enhance their potential as aldose reductase inhibitors . These compounds are of interest due to their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications.
Synthesis Analysis
The synthesis of these compounds involves the introduction of various substituents on the phenyl ring to increase lipophilicity and, consequently, the inhibitory potential against aldose reductase. For instance, the 4-benzoylamino derivative (3a) has been found to be a potent inhibitor, suggesting that the additional carbonyl moiety and aromatic ring may bind to complementary sites on the enzyme . The synthesis process also considers the stereochemistry, as seen in the preparation of N-(phenylsulfonyl)-2-phenylglycines, where the S enantiomers were found to be more active than the R isomers .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their inhibitory activity. The presence of an additional carbonyl group and an aromatic ring in the 4-benzoylamino derivative enhances its activity, indicating that these functional groups are likely interacting with specific sites on the aldose reductase enzyme . The structure-activity relationship studies further reveal that the distance between the carbonyl and aromatic moieties affects the inhibitory activity, with a shorter distance being more favorable .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of different substituents. For example, the N-arylsulfonylation of amino acid esters, such as tyrosine and (4-hydroxyphenyl)glycine, can be achieved with arylsulfonyl chlorides in a chemoselective manner without racemization of the stereogenic carbon centers . This indicates that the N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine could potentially undergo similar reactions under controlled conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The introduction of lipophilic substituents aims to increase the compounds' solubility in lipid membranes, which is essential for their inhibitory activity against aldose reductase . The spectrophotometric determination of glycine derivatives can be performed using reagents like 1,2-naphthoquinone-4-sulfonic acid sodium, which reacts with glycine to form a colored product, indicating that similar analytical techniques could be applied to study the physical and chemical properties of N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine .
Aplicaciones Científicas De Investigación
Herbicide Transport and Environmental Impact
- Research on glyphosate (a different but related compound) and glufosinate herbicides has shown that these chemicals are strongly sorbed to soil, potentially reducing environmental impact compared to other herbicides. However, preferential flow processes can quickly move even strongly sorbed chemicals to groundwater, posing environmental risks. This study underscores the importance of understanding herbicide transport mechanisms to mitigate environmental impacts (Malone et al., 2004).
Crystal Engineering and Ligand Design
- A study on flexible multidentate ligands, including N-[(3-carboxyphenyl)sulfonyl]glycine, highlighted their use in crystal engineering to form novel structures with specific properties. Such compounds have applications in designing materials with desired chemical and physical properties, demonstrating the versatility of sulfonyl glycine derivatives in materials science (Ma et al., 2008).
Chromatography and Analytical Chemistry
- The application of a fluorosurfactant in micellar electrokinetic capillary chromatography, involving an anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, has shown improved efficiency and selectivity in separation processes. This indicates the potential of sulfonyl glycine derivatives in enhancing analytical techniques (de Ridder et al., 2001).
Molecular Docking and Drug Design
- Glycine-based sulfonamide derivatives have been explored for their biological activities, including antibacterial effects and potential as drug candidates. Research into such compounds involves synthesis, characterization, and computational studies to understand their interactions with biological targets, illustrating the role of sulfonyl glycine derivatives in pharmaceutical research (Shafieyoon et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-14-6-4-5-7-16(14)18(12-17(19)20)23(21,22)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJHKJEYRBDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)


![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)





![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)
